1-Boc-3-(aminomethyl)-3-methylpiperidine
Description
Significance of Nitrogen Heterocycles in Synthetic Organic Chemistry
Nitrogen heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. chemimpex.com These structures are fundamental in organic and medicinal chemistry and are omnipresent in nature, forming the core of many biological molecules like nucleic acids, vitamins, and alkaloids. nih.govresearchgate.net Their significance stems from their vast structural diversity, inherent biological activity, and versatile chemical reactivity.
Approximately 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle, underscoring their importance in pharmacology. chemicalbook.com They are key components in a wide array of therapeutics, including antibiotics, anticancer agents, and antivirals. Beyond medicine, nitrogen heterocycles are integral to agrochemicals, functional materials such as polymers and dyes, and as ligands in catalysis. nih.govchemicalbook.com Their ability to be modified to fine-tune biological and chemical properties makes them indispensable building blocks in modern organic synthesis.
The Piperidine (B6355638) Ring as a Privileged Scaffold in Drug Discovery and Development
Within the vast family of nitrogen heterocycles, the piperidine ring—a six-membered ring containing one nitrogen atom—holds a special status. chemimpex.com It is considered a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them exceptionally fruitful starting points for drug design. chemimpex.comajchem-a.com
The piperidine motif is a cornerstone of medicinal chemistry, present in over seventy commercialized drugs. thermofisher.com Its prevalence is due to its unique three-dimensional structure, which allows for precise spatial orientation of appended functional groups. This conformational flexibility and the ability to introduce substituents at various points on the ring enable chemists to optimize a molecule's binding interactions, efficacy, and pharmacokinetic properties. chemimpex.comechemi.com As a result, piperidine derivatives have found applications in an extensive range of therapeutic areas, including as analgesics, antipsychotics, and antihistamines. thermofisher.com
Structural Features and Research Relevance of Substituted Aminomethylpiperidines
Substituted aminomethylpiperidines are a specific class of piperidine derivatives that serve as valuable intermediates and building blocks in pharmaceutical synthesis. chemimpex.comchemimpex.comchemimpex.com These compounds feature an aminomethyl group (-CH₂NH₂) attached to the piperidine core, which provides a key point for further chemical modification, allowing for the construction of more complex molecules. chemimpex.com The Boc (tert-butyloxycarbonyl) protecting group often attached to the piperidine nitrogen enhances the compound's stability and makes it compatible with a wide range of reaction conditions, particularly in peptide synthesis and other multi-step synthetic sequences. chemimpex.comchemimpex.com
The specific compound of interest, 1-Boc-3-(aminomethyl)-3-methylpiperidine , possesses a notable structural feature: a methyl group at the same position as the aminomethyl substituent (the 3-position). This is known as a gem-disubstituted pattern. The presence of this gem-dimethyl (or in this case, a related gem-disubstituted) group is a strategic element in medicinal chemistry. researchgate.netnih.gov It can restrict the conformational flexibility of the piperidine ring, effectively "locking" it into a preferred shape. nih.gov This can lead to several benefits:
Increased Potency and Selectivity : By pre-organizing the molecule into its bioactive conformation, the entropic cost of binding to a biological target is reduced, which can enhance potency and selectivity. nih.gov
Improved Metabolic Stability : The methyl group can shield adjacent chemical bonds from metabolic enzymes, mitigating unwanted degradation and improving the compound's pharmacokinetic profile. nih.gov
Research into 3,3-disubstituted piperidines has shown their potential as potent inhibitors of protein-protein interactions, such as the HDM2-p53 interaction, which is a key target in cancer therapy. nih.govnih.gov Therefore, this compound represents a sophisticated building block that combines the proven utility of the aminomethylpiperidine (B13870535) scaffold with the conformational and stability advantages conferred by the gem-disubstitution pattern, making it a relevant tool for constructing novel therapeutic agents.
Chemical Compound Information
Below are data tables for the primary compound discussed in this article and its related parent structures.
Table 1: this compound
| Property | Value |
| IUPAC Name | tert-butyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate |
| CAS Number | 944451-22-3 |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| Structure | A piperidine ring with a Boc group on the nitrogen, and both an aminomethyl and a methyl group on the 3-position carbon. |
Note: Detailed experimental data for this specific compound is not widely available in public literature, reflecting its role as a specialized synthetic intermediate.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-5-6-12(4,8-13)9-14/h5-9,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKNVRVCUGATSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857181 | |
| Record name | tert-Butyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158759-16-0 | |
| Record name | tert-Butyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization Strategies for 1 Boc 3 Aminomethyl 3 Methylpiperidine
Reactivity and Functionalization of the Aminomethyl Moiety
The primary amine of the aminomethyl group is the most nucleophilic site in the molecule and is expected to be the primary center of reactivity under many conditions. However, the adjacent quaternary carbon, substituted with a methyl group and being part of the piperidine (B6355638) ring, would sterically hinder reactions at this site.
Acylation and Amidation Reactions for Diverse Functionalization
The primary amine is expected to undergo acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. The reaction rate would likely be slower compared to less hindered primary amines due to the steric bulk of the 3-methylpiperidine (B147322) ring. A variety of acylating agents could theoretically be used to introduce diverse functional groups.
Potential Acylation Reactions
| Acylating Agent | Expected Product | Potential Reaction Conditions |
|---|---|---|
| Acetyl chloride | N-((1-(tert-butoxycarbonyl)-3-methylpiperidin-3-yl)methyl)acetamide | Aprotic solvent (e.g., DCM, THF), base (e.g., triethylamine) |
| Benzoic anhydride | N-((1-(tert-butoxycarbonyl)-3-methylpiperidin-3-yl)methyl)benzamide | Aprotic solvent, base |
N-Alkylation and Reductive Alkylation of the Primary Amine
Direct N-alkylation with alkyl halides could lead to a mixture of mono- and di-alkylated products and is often difficult to control. Reductive amination, involving the reaction of the primary amine with an aldehyde or ketone to form an imine, followed by reduction (e.g., with sodium borohydride (B1222165) or sodium triacetoxyborohydride), is a more controlled method for introducing alkyl groups. The steric hindrance around the primary amine would be a significant factor in these transformations.
Formation of Complex Linkers and Conjugates
The aminomethyl group serves as a handle for attaching this piperidine scaffold to other molecules to form complex linkers and conjugates. For instance, it could be reacted with bifunctional linkers to attach it to peptides, proteins, or other bioactive molecules. The efficiency of these conjugation reactions would be highly dependent on the steric accessibility of the amine.
Modifications and Transformations of the Piperidine Nitrogen Atom
Selective Cleavage and Re-functionalization of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is an acid-labile protecting group. It can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or with hydrochloric acid (HCl) in an organic solvent, to yield the free secondary amine of the piperidine ring. This deprotection would expose the piperidine nitrogen for further functionalization.
Boc Deprotection Conditions
| Reagent | Solvent | Typical Conditions |
|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room temperature |
Once deprotected, the resulting 3-(aminomethyl)-3-methylpiperidine could be re-functionalized at the piperidine nitrogen.
N-Arylation and N-Alkylation Reactions for Scaffold Diversification
Following Boc deprotection, the secondary nitrogen of the piperidine ring can undergo N-alkylation or N-arylation. N-alkylation can be achieved with alkyl halides or through reductive amination. N-arylation, typically accomplished through transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, would allow for the introduction of a wide range of aryl and heteroaryl groups. The success of these reactions would depend on overcoming the steric hindrance at the 3-position of the piperidine ring.
Chemical Reactivity at the Methyl Substituent and Piperidine Ring Carbons
The chemical reactivity of 1-Boc-3-(aminomethyl)-3-methylpiperidine offers a versatile platform for the synthesis of complex molecular architectures. The presence of multiple reactive sites—the methyl group and the piperidine ring carbons—allows for a range of derivatization strategies. This section explores the functionalization of these positions through C-H activation, cross-coupling methodologies, and ring manipulation pathways.
Strategies for C-H Functionalization and Remote Derivatization
Direct functionalization of carbon-hydrogen bonds is a powerful tool in modern organic synthesis, enabling the modification of molecular scaffolds without the need for pre-installed functional groups. In the context of N-Boc-protected piperidines, the directing effect of the Boc group and the inherent reactivity of the different C-H bonds play a crucial role in determining the site of functionalization.
Research into the C-H functionalization of N-Boc-piperidine has revealed that the C2 position is electronically activated, yet sterically hindered. Conversely, the C3 position is electronically deactivated due to the inductive effect of the nitrogen-protecting group, making direct C-H activation at this position challenging. d-nb.inforesearchgate.net Strategies to overcome this deactivation often involve indirect approaches or the use of highly specialized catalyst systems. For instance, rhodium-catalyzed C-H insertions have been explored for the functionalization of piperidine derivatives, with site selectivity being controlled by the choice of catalyst and the nature of the amine-protecting group. d-nb.infonih.gov
A significant breakthrough in the functionalization of the C3 position is the development of ligand-controlled palladium-catalyzed β-arylation of N-Boc-piperidines. This method allows for the direct introduction of aryl groups at the C3 position, providing a direct route to 3-arylpiperidines. rsc.org The selectivity between α- and β-arylation is determined by the choice of phosphine (B1218219) ligand, with flexible biarylphosphines favoring the desired β-arylated products. rsc.org The proposed mechanism suggests that the reductive elimination steps leading to the α- and β-arylated products are the selectivity-determining steps. rsc.org
While direct C-H functionalization of the methyl group on this compound is not extensively documented, the general principles of C-H activation suggest that it would be a challenging transformation due to the unactivated nature of the methyl C-H bonds. However, the development of advanced catalytic systems continues to expand the scope of such reactions.
| Functionalization Strategy | Target Position | Catalyst/Reagent | Key Features | Reference(s) |
| Rhodium-Catalyzed C-H Insertion | C2, C4 | Rh₂(R-TCPTAD)₄, Rh₂(S-2-Cl-5-BrTPCP)₄ | Site selectivity is controlled by the catalyst and amine protecting group. | d-nb.infonih.gov |
| Indirect C3-Functionalization | C3 | N/A (via cyclopropanation) | Involves cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening. | d-nb.info |
| Palladium-Catalyzed β-Arylation | C3 | Palladium with biarylphosphine ligands | Ligand-controlled selectivity for β-arylation over α-arylation. | rsc.org |
Cross-Coupling Methodologies for Carbon-Carbon Bond Formation
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. youtube.com For this compound, cross-coupling reactions at the piperidine ring carbons would require the initial conversion of a C-H bond to a C-X bond (where X is a halide or triflate) or the use of organometallic intermediates.
The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, has been successfully applied to the synthesis of 2-aryl and 2-vinyl piperidines. nih.govnih.gov This approach typically involves the deprotonation of N-Boc-piperidine at the C2 position to form an organolithium species, followed by transmetalation with a zinc salt and subsequent palladium-catalyzed coupling with an aryl or vinyl halide. nih.gov While this methodology has been well-established for the C2 position, its application to the C3 position is less common due to the challenges associated with the initial deprotonation step.
The Suzuki-Miyaura coupling, which utilizes an organoboron species, is another powerful tool for C-C bond formation. nih.gov The application of this reaction to sp³-hybridized carbons, such as those on the piperidine ring, has seen significant advancements. Nickel-catalyzed Suzuki-Miyaura reactions have been shown to be effective for the coupling of unactivated tertiary alkyl bromides, opening up possibilities for the formation of quaternary carbon centers. nih.gov
While specific examples of cross-coupling reactions directly on the 3-methyl or 3-aminomethyl-substituted piperidine core are not abundant in the literature, the established methodologies for N-Boc-piperidine provide a strong foundation for the development of such transformations. The key challenge lies in achieving regioselective functionalization at the C3 position.
| Cross-Coupling Reaction | Coupling Partners | Catalyst | Key Features | Reference(s) |
| Negishi Coupling | Organozinc and Organic Halide | Palladium | Effective for the synthesis of 2-aryl and 2-vinyl piperidines. | nih.gov |
| Suzuki-Miyaura Coupling | Organoboron and Organic Halide | Nickel or Palladium | Can be applied to sp³-hybridized carbons. | nih.gov |
Investigations into Ring Expansion or Contraction Pathways
Ring expansion and contraction reactions offer a means to access different heterocyclic scaffolds from readily available starting materials. For this compound, such transformations could lead to the formation of pyrrolidines (ring contraction) or azepanes (ring expansion), thereby expanding its synthetic utility.
Several methods for the ring contraction of piperidines to pyrrolidines have been reported. One approach involves an oxidative rearrangement using a hypervalent iodine reagent such as PhI(OAc)₂. This reaction is proposed to proceed through an iminium ion intermediate that is trapped by a nucleophile to yield the corresponding pyrrolidine (B122466) derivative. dntb.gov.ua Another strategy involves a photomediated ring contraction that has been successfully applied to a range of substituted piperidines, including those with substituents at the γ-position (C3). nih.gov
Ring expansion of cyclic β-amino alcohols can be induced by reagents such as diethylaminosulfur trifluoride (DAST). arkat-usa.org This transformation proceeds via an aziridinium (B1262131) intermediate, which undergoes cleavage to form the ring-expanded product. While this method has not been specifically reported for this compound, the presence of the aminomethyl group at the C3 position could potentially be leveraged for such a transformation after appropriate functional group manipulation.
These ring manipulation strategies, while not extensively explored for this specific molecule, represent plausible and intriguing avenues for future research to diversify the range of accessible molecular scaffolds.
| Transformation | Methodology | Reagents | Product Type | Reference(s) |
| Ring Contraction | Oxidative Rearrangement | PhI(OAc)₂ | Pyrrolidine | dntb.gov.ua |
| Ring Contraction | Photomediated | N/A (Photochemical) | Pyrrolidine | nih.gov |
| Ring Expansion | Via Aziridinium Intermediate | Diethylaminosulfur trifluoride (DAST) | Azepane | arkat-usa.org |
1 Boc 3 Aminomethyl 3 Methylpiperidine As a Core Building Block in Medicinal Chemistry Research
Rational Design and Combinatorial Synthesis of Novel Piperidine-Containing Chemical Libraries
The rational design of compound libraries aims to systematically explore chemical space around a core scaffold to identify novel bioactive molecules. 1-Boc-3-(aminomethyl)-3-methylpiperidine is an exemplary building block for such endeavors due to its dual functionality: the Boc-protected secondary amine on the ring and the primary aminomethyl group. These two handles allow for controlled, sequential, or parallel derivatization to rapidly generate diverse libraries of compounds.
The synthesis of libraries containing a 3,3-disubstituted piperidine (B6355638) core often begins with a protected 3-piperidinone. nih.gov A key synthetic strategy to install the gem-disubstituted pattern is the Bargellini reaction, which can assemble the core in a single step. nih.gov Following the creation of the core, combinatorial chemistry techniques can be employed. nih.gov For instance, the primary amine of the aminomethyl group can be acylated, alkylated, or used in reductive amination reactions with a diverse set of aldehydes or carboxylic acids. Subsequently, the Boc group on the piperidine nitrogen can be removed under acidic conditions, and the newly liberated secondary amine can be reacted with another set of building blocks, such as sulfonyl chlorides or acid chlorides.
This modular approach allows for the creation of large, focused libraries where the properties of the final compounds are systematically varied. Researchers can design libraries to probe specific interactions within a biological target, optimize pharmacokinetic properties, or explore new chemical space. The defined stereochemistry and conformational rigidity of the 3,3-disubstituted core ensure that the library members adopt predictable three-dimensional shapes, which is crucial for structure-based design efforts.
Table 1: Example of a Combinatorial Library Synthesis Scheme
| Step | Reaction | Reagents (Examples) | Resulting Moiety |
|---|---|---|---|
| 1 | Acylation of Primary Amine | R¹-COCl, R¹-SO₂Cl | Amide, Sulfonamide |
| 2 | Deprotection of Piperidine N | Trifluoroacetic Acid (TFA) | Secondary Amine |
| 3 | Functionalization of Piperidine N | R²-CHO (Reductive Amination), R²-COCl | N-Substituted Piperidine |
Application in Structure-Activity Relationship (SAR) Studies of Piperidine Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. The 3-aminomethyl-3-methylpiperidine scaffold is highly valuable for systematic SAR exploration. The gem-dimethyl group can lock the piperidine ring into a preferred chair conformation, reducing conformational ambiguity and allowing for a clearer interpretation of the SAR data.
A notable example of SAR studies on a related 3,3-disubstituted piperidine scaffold comes from the development of inhibitors for the HDM2-p53 protein-protein interaction, a key target in oncology. nih.gov In this research, scientists synthesized a series of analogues to probe two key binding pockets of the HDM2 protein, known as the Trp23 and Leu26 pockets. By systematically varying the substituents attached to the piperidine core and measuring the resulting biological activity, they were able to build a detailed SAR model.
For instance, modifications targeting the Trp23 pocket revealed that aromatic groups, particularly those with specific electronic properties like a 2-(trifluoromethyl)thiophene (B1302784) moiety, led to a significant increase in binding affinity. nih.gov Similarly, exploration of the Leu26 pocket showed that other specific substitutions could enhance potency. nih.gov These studies highlight how the rigid 3,3-disubstituted piperidine core serves as a stable platform to orient substituents for optimal interaction with the target protein.
Table 2: Illustrative SAR Data for 3,3-Disubstituted Piperidine Analogues (HDM2 Inhibitors) Data adapted from a study on related piperidine inhibitors. nih.gov
| Compound ID | Modification at Trp23 Pocket | Modification at Leu26 Pocket | HDM2 Binding IC₅₀ (μM) | Cell Proliferation IC₅₀ (μM) |
|---|---|---|---|---|
| Lead 1 | 4-chlorophenyl | 2-methoxyphenyl | 0.15 | 3.5 |
| Analogue A | 2-(trifluoromethyl)phenyl | 2-methoxyphenyl | 0.04 | 1.2 |
| Analogue B | 4-chlorophenyl | 2-ethoxyphenyl | 0.11 | 2.8 |
| Optimized 21 | 2-(trifluoromethyl)thiophene | 4-fluoro-2-methoxyphenyl | 0.01 | 0.5 |
Utilization in Scaffold-Hopping and Bioisosteric Replacement Studies
Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a known active molecule with a structurally distinct scaffold, while preserving the essential interactions required for biological activity. bhsai.orgnih.gov The 3-aminomethyl-3-methylpiperidine core, with its well-defined three-dimensional structure and multiple exit vectors, is an excellent candidate for scaffold hopping. It can be used to replace more flexible acyclic linkers to pre-organize functional groups, or it can substitute other cyclic systems to alter properties such as solubility, lipophilicity, and metabolic stability, or to escape existing patent claims.
Bioisosteric replacement, a related concept, involves substituting one functional group or atom with another that has similar physical or chemical properties, leading to a similar biological response. drugdesign.orgdrughunter.com The gem-disubstituted motif at the C3 position is a classic example of a bioisosteric replacement for a simple methylene (B1212753) (-CH₂-) group. This substitution can confer several advantages:
Metabolic Stability: The quaternary carbon is not susceptible to oxidation by cytochrome P450 enzymes, thus blocking a potential site of metabolism.
Conformational Constraint: The Thorpe-Ingold effect suggests that the presence of a gem-disubstituted group can favor a specific ring conformation, reducing the entropic penalty of binding to a target.
Improved Physicochemical Properties: In some cases, the introduction of a gem-dimethyl group can improve properties like membrane permeability. nih.gov
A practical example of this strategy involved a series of Caᵥ2.2 channel inhibitors where a metabolically labile sulfonamide group was successfully replaced with a gem-dimethylsulfone bioisostere. nih.gov This change retained the parent compound's potency while eliminating the formation of a persistent metabolite, demonstrating the power of using a gem-disubstituted motif to solve critical drug development challenges. nih.gov
Contributions to Fragment-Based Drug Discovery (FBDD) and Chemical Probe Design
Fragment-Based Drug Discovery (FBDD) has emerged as a highly effective method for identifying lead compounds. This approach screens small, low-complexity molecules ("fragments") for weak but efficient binding to a biological target. rsc.org A significant trend in FBDD is the move away from flat, two-dimensional fragments towards more three-dimensional structures that can better probe the complex topology of protein binding sites. nih.govnih.gov
Piperidine-based fragments, especially those with substitution patterns like 3-aminomethyl-3-methylpiperidine, are ideal for enriching fragment libraries with 3D diversity. rsc.orgwhiterose.ac.uk A fragment derived from this scaffold offers:
Defined 3D Shape: The saturated ring system provides a rigid, non-planar core. nih.gov
Clear Exit Vectors: The aminomethyl group and the ring nitrogen provide well-defined points for synthetic elaboration, allowing the fragment to be "grown" into a more potent lead compound.
Access to Underexplored Chemical Space: Such 3D fragments help populate areas of chemical space that are often underrepresented in typical screening collections. nih.govresearchgate.net
In the context of chemical probe design, this compound serves as a modular building block. Chemical probes are essential tools for studying biological systems and validating drug targets. nih.gov The orthogonal protecting groups on the two nitrogen atoms of this building block allow for the selective attachment of different functional moieties, such as a photoreactive group for covalent labeling, a fluorescent tag for imaging, and a ligand for targeting a specific protein. This modularity streamlines the synthesis of complex probes needed for modern chemical biology research.
Computational and In-Silico Methodologies in Piperidine-Based Compound Design
Computational chemistry plays a pivotal role in modern drug discovery, accelerating the design-synthesize-test cycle. For ligands containing the this compound scaffold, in-silico methods are used to predict and rationalize their biological activity.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when bound to a target protein. nih.govnih.gov For molecules built from the 3-aminomethyl-3-methylpiperidine scaffold, docking studies can provide crucial insights into their binding mode.
In the development of 3,3-disubstituted piperidine inhibitors of HDM2, X-ray crystallography confirmed the binding mode predicted by docking. nih.gov The studies revealed that the piperidine core acted as a central scaffold, positioning key hydrophobic substituents into three critical surface pockets on the HDM2 protein (Phe19, Trp23, and Leu26), thereby disrupting the native protein-protein interaction. nih.gov The docking simulations allowed researchers to visualize these interactions, prioritize the synthesis of the most promising candidates, and rationalize the observed SAR data.
Table 3: Key Ligand-Receptor Interactions for a 3,3-Disubstituted Piperidine Inhibitor with HDM2 Based on published crystal structure data. nih.gov
| Ligand Moiety | Receptor Pocket | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Trifluoromethylthiophene group | Trp23 Pocket | Tryptophan 23 | Hydrophobic (π-stacking) |
| 4-fluoro-2-methoxyphenyl group | Leu26 Pocket | Leucine 26 | Hydrophobic |
| Piperidine Core | Central Cleft | - | Scaffolding/Positioning |
A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. nih.gov Ligand-based pharmacophore models can be developed from a series of active compounds, even without a known protein structure. researchgate.net
For a series of active compounds containing the 3-aminomethyl-3-methylpiperidine scaffold, a pharmacophore model could be generated by identifying the common spatial arrangement of key features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. For example, based on the binding mode of the HDM2 inhibitors, a pharmacophore model would include hydrophobic features corresponding to the Trp23 and Leu26 pockets and potentially hydrogen bond features from the linker region. nih.gov
Once validated, this pharmacophore model can be used as a 3D query to perform virtual screening of large compound databases. alliedacademies.org This process can identify structurally novel molecules that match the pharmacophore hypothesis, potentially leading to the discovery of new chemical series with the desired biological activity but different core scaffolds. nih.gov This approach is a powerful and cost-effective method for hit identification and scaffold hopping.
Analytical and Spectroscopic Characterization Methodologies for 1 Boc 3 Aminomethyl 3 Methylpiperidine and Its Synthetic Intermediates/derivatives
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS))
Spectroscopic methods are fundamental to the structural elucidation of 1-Boc-3-(aminomethyl)-3-methylpiperidine, providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this compound is expected to show characteristic signals for the tert-butoxycarbonyl (Boc) group, the piperidine (B6355638) ring protons, the aminomethyl group, and the C3-methyl group. The large, sharp singlet for the nine equivalent protons of the tert-butyl group is a hallmark of Boc-protected compounds. The piperidine ring protons typically appear as a series of complex multiplets due to spin-spin coupling.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals include those from the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the piperidine ring, the aminomethyl carbon, and the C3-methyl carbon. The presence of the quaternary carbon at the C3 position of the piperidine ring is a distinguishing feature.
Interactive Data Table: Predicted NMR Data for this compound
| Technique | Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| ¹H NMR | C(CH₃)₃ (Boc) | ~1.45 | Singlet |
| CH₃-C3 | ~1.00 | Singlet | |
| CH₂-NH₂ | ~2.70 | Singlet (broad) | |
| Piperidine Ring Protons | 1.30 - 3.60 | Multiplets | |
| NH₂ | ~1.50 (variable) | Singlet (broad) | |
| ¹³C NMR | C(CH₃)₃ (Boc) | ~28.5 | Quartet |
| C(CH₃)₃ (Boc) | ~79.5 | Singlet | |
| C=O (Boc) | ~155.0 | Singlet | |
| CH₃-C3 | ~23.0 | Quartet | |
| C3 (quaternary) | ~35.0 | Singlet | |
| CH₂-NH₂ | ~50.0 | Triplet | |
| Piperidine Ring Carbons | 22.0 - 55.0 | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would confirm the presence of the amine and carbamate (B1207046) functionalities.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| N-H (primary amine) | Symmetric & Asymmetric Stretch | 3300 - 3400 | Medium |
| C-H (alkane) | Stretch | 2850 - 2970 | Strong |
| C=O (carbamate) | Stretch | 1680 - 1700 | Strong |
| N-H (amine) | Scissoring (Bend) | 1590 - 1650 | Medium |
| C-N | Stretch | 1050 - 1250 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. Under harsher conditions like Electron Ionization (EI), characteristic fragmentation occurs. A common fragmentation pattern for Boc-protected amines involves the loss of the tert-butyl group or isobutylene (B52900), leading to prominent ions.
Interactive Data Table: Expected Mass Spectrometry Fragments
| m/z Value | Proposed Fragment | Significance |
| 229.19 | [M+H]⁺ | Molecular Ion (Protonated) |
| 173.14 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the Boc group |
| 129.12 | [M - Boc + H]⁺ | Loss of the entire Boc group |
| 57.07 | [C₄H₉]⁺ | tert-butyl cation |
Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))
Chromatographic techniques are indispensable for determining the purity of this compound and for separating it from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is separated based on its hydrophobicity.
Interactive Data Table: Typical HPLC Conditions for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (often with additives like 0.1% Trifluoroacetic Acid or Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 200-210 nm (due to lack of a strong chromophore) or Evaporative Light Scattering Detector (ELSD) / Mass Spectrometer (MS) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable compounds. While Boc-protected amines can sometimes be analyzed directly, derivatization may occasionally be employed to improve volatility and peak shape. GC is effective for detecting volatile impurities. The purity of similar compounds has been successfully assessed using GC. thermofisher.commdpi.com
Interactive Data Table: Typical GC Conditions for Purity Analysis
| Parameter | Condition |
| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., HP-5, DB-5) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | ~250 °C |
| Detector | Flame Ionization Detector (FID) |
| Temperature Program | A temperature gradient, e.g., starting at 100 °C and ramping to 280 °C |
Chiral Analytical Techniques for Enantiomeric Purity and Isomeric Characterization
Since this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers. Chiral analytical techniques are crucial for separating these enantiomers and determining the enantiomeric excess (ee) of a chiral sample.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is the most common and reliable method for the enantiomeric separation of piperidine derivatives. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
The primary amine in this compound lacks a strong chromophore, making UV detection difficult. To overcome this, a common strategy involves pre-column derivatization of the aminomethyl group with a UV-active agent, such as benzoyl chloride or p-toluenesulfonyl chloride. google.comresearchgate.netnih.govgoogle.com This introduces a chromophore, significantly enhancing detection sensitivity by UV.
Interactive Data Table: Example Chiral HPLC Methodologies
| Parameter | Condition |
| Column (CSP) | Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H) or protein-based |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., Hexane, Heptane) and an alcohol (e.g., Isopropanol, Ethanol), often with a basic additive (e.g., Diethylamine) to improve peak shape |
| Detection | UV-Vis (after derivatization) |
| Flow Rate | 0.5 - 1.0 mL/min |
Future Directions and Emerging Research Avenues for 1 Boc 3 Aminomethyl 3 Methylpiperidine Derivatives
Development of Highly Efficient and Sustainable Synthetic Routes with Reduced Environmental Footprint
The future of synthesizing derivatives of 1-Boc-3-(aminomethyl)-3-methylpiperidine is increasingly focused on green and sustainable chemistry. The goal is to minimize the environmental impact of chemical synthesis by reducing waste, avoiding hazardous reagents, and improving energy efficiency. Key strategies include the development of one-pot, multicomponent reactions that combine several synthetic steps, thereby saving time and resources. nih.govresearchgate.net
Recent advancements have highlighted methods that operate under milder conditions, often utilizing water as a benign solvent or employing catalyst-free approaches. ajchem-a.com For instance, some procedures leverage water to catalyze reactions through hydrogen bonding, eliminating the need for toxic catalysts. ajchem-a.com Other innovative techniques involve metal-catalyzed reactions, such as those using rhodium or gold catalysts, which can proceed under less harsh conditions than traditional methods. nih.gov The hydrogenation of pyridine (B92270) precursors, a common route to piperidines, is also being refined to use more sustainable catalysts and conditions, moving away from high pressures and temperatures. nih.govorganic-chemistry.org These approaches not only reduce the environmental footprint but also often lead to higher yields and better selectivity, making the synthesis of complex piperidine (B6355638) scaffolds more practical and cost-effective. nih.govajchem-a.com
| Method | Catalyst/Conditions | Key Advantages |
| One-Pot Multicomponent Reactions | Varies (e.g., catalyst-free, acid-catalyzed) | Reduces steps, saves time, minimizes waste. researchgate.net |
| Water-Initiated Synthesis | Water under reflux | Environmentally benign, avoids toxic catalysts. ajchem-a.com |
| Metal-Catalyzed Hydrogenation | Rhodium or Ruthenium complexes | Milder conditions, faster reaction times. nih.govorganic-chemistry.org |
| Gold-Catalyzed Annulation | Gold(I) complexes | Direct assembly of piperidine rings. ajchem-a.com |
| Microwave-Assisted Cyclocondensation | Alkaline aqueous medium | Simple, efficient, rapid. organic-chemistry.org |
Exploration of Novel Chemical Space through Advanced Diversification Strategies
To unlock the full therapeutic potential of the this compound core, researchers are exploring advanced strategies to generate a vast and diverse range of derivatives. A key approach is Diversity-Oriented Synthesis (DOS), which aims to create collections of structurally complex and varied molecules from a common starting point. nih.gov This allows for the systematic exploration of chemical space to identify compounds with novel biological activities.
Techniques such as modular synthesis enable the flexible combination of different building blocks, leading to a wide array of stereoisomers and analogues. nih.gov For example, specific synthetic tactics can provide convergent routes to polysubstituted piperidines, enabling chemical and stereochemical diversification at multiple positions on the piperidine ring. nih.gov Furthermore, radical-mediated cyclization methods are being developed to construct the piperidine ring itself in innovative ways, allowing for the incorporation of diverse functional groups. mdpi.com These strategies are crucial for generating libraries of unique compounds that can be screened for new biological targets, moving beyond the traditional scope of piperidine-based drugs. nih.govchemrxiv.org
| Diversification Strategy | Description | Potential Outcome |
| Diversity-Oriented Synthesis (DOS) | A modular approach to generate a wide range of stereoisomers from a common scaffold. nih.gov | Access to a complete matrix of stereoisomers for comprehensive screening. nih.gov |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to build complex molecules. researchgate.net | Rapid generation of structurally diverse polysubstituted piperidines. researchgate.net |
| Radical-Mediated Cyclization | Using radical intermediates to form the piperidine ring. mdpi.com | Synthesis of unique piperidine structures, including those with alkylidene substituents. mdpi.com |
| Scaffold Diversification | Chemical modification of a core structure to introduce a variety of functional groups and heterocyclic rings. chemrxiv.org | Creation of novel analogues with potentially improved pharmacological profiles. researchgate.net |
Integration of Advanced Computational Modeling for Predictive Design and Optimization
Computational modeling is becoming an indispensable tool in the design and optimization of novel piperidine derivatives. By simulating interactions at the molecular level, researchers can predict the biological activity of a compound before it is synthesized, saving significant time and resources. nih.govnih.gov Techniques like molecular dynamics (MD) simulations and in silico molecular docking are used to investigate the binding modes of ligands with their target proteins, such as the σ1 receptor. nih.gov
This predictive power allows for the rational design of molecules with enhanced potency and selectivity. researchgate.net For example, computational studies have been used to understand how specific substitutions on the piperidine ring influence binding affinity, guiding the synthesis of more effective inhibitors for targets like the HDM2-p53 interaction. nih.gov As computational methods become more sophisticated, they will enable a more targeted approach to drug discovery, focusing synthetic efforts on compounds with the highest probability of success. nih.govnih.gov
| Computational Technique | Application in Piperidine Drug Design | Reference |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein to estimate binding affinity. | nih.gov |
| Molecular Dynamics (MD) Simulation | Investigates the dynamic behavior of the ligand-protein complex over time to understand interaction stability. | nih.gov |
| Computational Library Design | Uses algorithms to design a virtual library of compounds with desired properties for synthesis and screening. | nih.gov |
| POM Analysis | Evaluates the binding affinity and interaction patterns of synthetic compounds with target proteins to predict inhibitory activity. | nih.gov |
Application of Automated Synthesis and High-Throughput Experimentation in Discovery Pipelines
To accelerate the drug discovery process, the fields of automated synthesis and high-throughput screening (HTS) are being increasingly integrated into research pipelines for piperidine derivatives. nih.gov Automated platforms can perform chemical reactions in a parallel fashion, enabling the rapid production of large libraries of compounds for biological evaluation. nih.gov This is often combined with technologies like continuous flow hydrogenation, which allows for efficient and scalable synthesis. nih.gov
Once these compound libraries are created, HTS allows for the rapid screening of thousands of molecules against a biological target to identify "hits". nih.govthermofisher.com Modern HTS methods are often "label-free," avoiding cumbersome fluorescent reporters and reducing the likelihood of false positives. nih.gov The combination of computational design, automated synthesis, and high-throughput screening creates a powerful, integrated platform for discovering and optimizing novel drug candidates based on the this compound scaffold. nih.govku.edu
| Technology | Role in Drug Discovery Pipeline | Key Benefit |
| Automated Parallel Synthesis | Rapidly synthesizes large libraries of related compounds. | Increases the speed of lead generation. nih.gov |
| Continuous Flow Hydrogenation | Efficiently performs reduction reactions on a larger scale. | Improves scalability and safety of synthesis. nih.gov |
| High-Throughput Screening (HTS) | Screens vast compound libraries for activity against biological targets. thermofisher.com | Quickly identifies active compounds ("hits") for further development. ku.edu |
| Label-Free Assays (e.g., SAMDI-MS) | Provides a direct measure of biochemical activity without interference from labels. | Reduces false positives and increases assay reliability. nih.gov |
Q & A
Q. What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
